4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone

Description

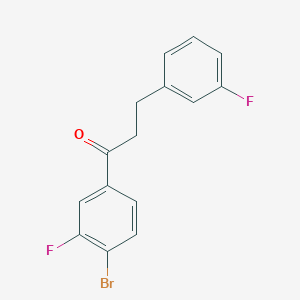

4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone is a halogenated propiophenone derivative featuring a bromine atom at the 4' position and a fluorine atom at the 3' position on the phenyl ring, with an additional 3-(3-fluorophenyl) substituent on the propanone chain. The presence of multiple electron-withdrawing halogens (Br, F) likely influences its reactivity, solubility, and stability, making it suitable for applications in cross-coupling reactions or as a precursor for bioactive molecules .

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF2O/c16-13-6-5-11(9-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHQZQLRPYCLLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644535 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-23-2 | |

| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-bromo-3-fluorobenzene.

Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromo-3-fluorobenzene with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to the ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

Substitution: Substituted derivatives with different functional groups.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group in the propiophenone moiety can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Key Findings from Comparative Analysis:

Fluorine atoms at the 3' or 2' positions influence electronic effects (e.g., enhanced electrophilicity of the carbonyl group) and steric interactions, as seen in α-phenylselenation yields (e.g., 0.59 mmol for propiophenone derivatives in ).

Structural Isomerism :

- Positional changes (e.g., 2'-F vs. 3'-F) alter molecular symmetry and intermolecular interactions, impacting melting points and crystallinity .

Applications: Thiomethyl-substituted analogs (e.g., 4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone) exhibit unique reactivity in sulfur-mediated coupling reactions, relevant to materials science . Non-brominated derivatives (e.g., 4'-Fluoro-3-(3-fluorophenyl)propiophenone) are prioritized in drug synthesis due to lower molecular weight and improved bioavailability .

Biological Activity

4'-Bromo-3'-fluoro-3-(3-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H13BrF2O

- Molecular Weight : Approximately 349.18 g/mol

The presence of bromine and fluorine substituents on the phenyl rings may enhance its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains. The halogenated structure is believed to enhance its interaction with microbial cell membranes, disrupting their integrity.

- Anticancer Properties : There is ongoing research into the compound's potential as an anticancer agent. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study conducted on structurally similar compounds revealed that halogenated derivatives often exhibit enhanced antimicrobial properties. For instance, compounds with bromine and fluorine substitutions showed increased binding affinity to bacterial enzymes, leading to higher inhibition rates compared to non-halogenated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | TBD (To Be Determined) | Antimicrobial |

| 4-Fluoropropiophenone | 15 μg/mL | Moderate Activity |

| 4-Bromopropiophenone | 10 μg/mL | High Activity |

Anticancer Activity

In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For example, a related compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 5 μM.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 μM | Apoptosis Induction |

| HeLa (Cervical Cancer) | 10 μM | Cell Cycle Arrest |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated propiophenones indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of halogen substitution in enhancing membrane permeability.

- Case Study on Anticancer Properties : In a study focusing on breast cancer treatment, derivatives of propiophenone were tested for their ability to induce apoptosis in MCF-7 cells. The results showed that these compounds could activate caspase pathways, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.